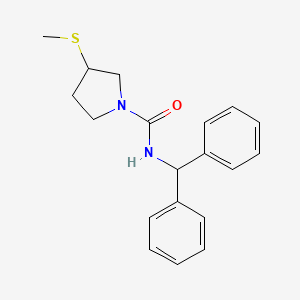

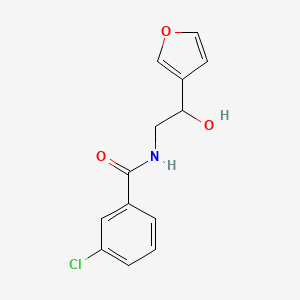

![molecular formula C20H25N3O3S B3002297 N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide CAS No. 672949-66-5](/img/structure/B3002297.png)

N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide" is a derivative of piperidine and benzenesulfonohydrazide, which has been synthesized and studied for various biological activities. The piperidine moiety is a common structural feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant changes in biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance biological activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, and it was found that the introduction of a bulky moiety in the para position of the benzamide significantly increased anti-acetylcholinesterase (anti-AChE) activity . Similarly, N-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized through condensation reactions in aqueous medium, demonstrating the versatility of the hydrazide moiety in forming biologically active compounds .

Molecular Structure Analysis

The molecular structure and conformation of piperidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations can be employed to optimize geometrical parameters and to perform vibrational assignments based on Potential Energy Distribution (PED). These studies provide insights into the conformational preferences of the molecules and their electronic properties, such as the HOMO-LUMO bandgap, which are crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, which are essential for the synthesis of targeted compounds with potential pharmacological applications. For example, the synthesis of carbon-14 labelled benzamide derivatives involves an aryllithium reaction with carbon dioxide, demonstrating the chemical versatility of the piperidine ring in synthetic chemistry . Additionally, the hydrazidoureido linker has been used to connect the piperidine fragment to benzenesulfonamide, resulting in potent inhibitors of carbonic anhydrase enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development. For instance, the presence of a benzenesulfonamide group can enhance the solubility and binding affinity of the compound to enzyme targets . The antimicrobial evaluation of hydrazones derived from 4-methylbenzenesulfonohydrazide also highlights the importance of the hydrazide moiety in contributing to the compound's biological activity .

科学的研究の応用

Antimicrobial Applications

- A study synthesized derivatives of 4-methylbenzenesulfonohydrazide and evaluated them for antimycobacterial, antibacterial, and antifungal activities, indicating potential use in antimicrobial therapies (Ghiya & Joshi, 2016).

Corrosion Inhibition

- New sulfonohydrazide derivatives were investigated as corrosion inhibitors for carbon steel in acidic media, suggesting their application in industrial corrosion protection (Ichchou et al., 2019).

HIV-1 Infection Prevention

- Compounds including methylbenzenesulfonamide have been developed as potential targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Antioxidant and Anticholinesterase Activities

- Sulfonyl hydrazones with piperidine derivatives were synthesized and evaluated for antioxidant capacity and anticholinesterase activity, relevant in medicinal chemistry (Karaman et al., 2016).

Anti-Alzheimer's Activity

- N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, similar in structure, were synthesized and evaluated for anti-Alzheimer's activity (Gupta et al., 2020).

Antihistaminic Activity

- N-(4-piperidinyl)-1H-benzimidazol-2-amines, structurally related, were synthesized and evaluated for their antihistaminic activity (Janssens et al., 1985).

作用機序

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives can interact with various targets depending on their specific structure . For instance, some piperidine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

It’s known that tertiary aliphatic amines, which this compound is a part of, are biotransformed through a reversible reaction into tertiary amine oxides .

Result of Action

It’s known that piperidine derivatives can have various effects depending on their specific structure and target .

特性

IUPAC Name |

1-benzyl-N'-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-16-7-9-19(10-8-16)27(25,26)22-21-20(24)18-11-13-23(14-12-18)15-17-5-3-2-4-6-17/h2-10,18,22H,11-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOQFZCYIGSTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002228.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)